(2R,3R,10bS)-2-(3-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
2-(3-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile typically involves multiple steps. The process begins with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the 3-chlorophenyl and 2,2-dimethylpropanoyl groups. The final step involves the addition of the dicarbonitrile groups.
Formation of the Pyrrolo[2,1-a]isoquinoline Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the 2,2-Dimethylpropanoyl Group: This step may involve the use of a Grignard reagent or an organolithium reagent to introduce the 2,2-dimethylpropanoyl group.
Incorporation of the Dicarbonitrile Groups: This final step can be accomplished through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,1-a]isoquinoline core.
Reduction: Reduction reactions can occur at the carbonyl and nitrile groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1-carbonitrile
- 2-(3-Chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarboxylate
Uniqueness
The presence of the dicarbonitrile groups in 2-(3-chlorophenyl)-3-(2,2-dimethylpropanoyl)-1H,2H,3H,10bH-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile distinguishes it from similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C25H22ClN3O |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
(2R,3R,10bS)-2-(3-chlorophenyl)-3-(2,2-dimethylpropanoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H22ClN3O/c1-24(2,3)23(30)21-20(17-8-6-9-18(26)13-17)25(14-27,15-28)22-19-10-5-4-7-16(19)11-12-29(21)22/h4-13,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
InChI Key |
GRONKESKVLEQQO-BDTNDASRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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